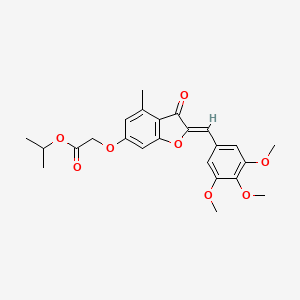
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with various functional groups, contributing to its biological activity. The molecular weight is approximately 428.4 g/mol, and its structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran derivative.
- Alkylation with isopropyl acetate.
- Introduction of the methoxy and methyl groups through specific reagents and conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15.0 | Induction of apoptosis |
| Colon Cancer | 20.5 | Inhibition of cell cycle progression |
| Lung Cancer | 18.0 | Modulation of signaling pathways |
These findings suggest that the compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively:
| Assay | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
| ABTS Assay | IC50 = 30 µM |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
- Study on Antiproliferative Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives and found that those with similar structural motifs to (Z)-isopropyl 2-((4-methyl-3-oxo...) exhibited promising anticancer activity against breast and colon cancer cell lines .
- Mechanistic Insights : Another investigation focused on the mechanisms underlying the observed biological activities. It was found that compounds with a similar structure could inhibit key enzymes involved in cancer metabolism and promote apoptosis through the intrinsic pathway .
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-16-7-14(3)22-17(11-16)32-18(23(22)26)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-11,13H,12H2,1-6H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAQABMXRUJE-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














